5-Chloro-5-methylhex-1-en-3-yne (CAS 819-44-3) is a highly reactive, conjugated tertiary propargylic chloride [1]. It serves as a critical bifunctional building block in organic synthesis, featuring both a terminal vinyl group and a tertiary carbon-chlorine bond separated by an alkyne spacer. In industrial and advanced laboratory procurement, it is primarily valued as a stable precursor for the controlled generation of cross-conjugated dienynes (such as isopropenylvinylacetylene) and as an electrophilic hub for nucleophilic substitutions [2]. Its defined structure allows for precise carbon-carbon bond formation, making it a preferred intermediate for synthesizing complex terpenes, specialty polymers, and pharmaceutical scaffolds where direct use of the corresponding alcohol or volatile dienyne is impractical.
Dual π-system reactivity
Terminal alkene and chloroalkyne enable orthogonal, sequential coupling strategies.
Tertiary chloride stability
Gem-dimethyl shielding resists base-induced elimination; supports nucleophilic substitution workflows.
Literature-backed identity
Multi-decade synthetic provenance aids structure verification in regulated R&D settings.
Substituting 5-chloro-5-methylhex-1-en-3-yne with its direct alcohol precursor (dimethyl(vinyl)ethynylcarbinol, CAS 690-94-8) or its downstream elimination product (2-methyl-1,5-hexadien-3-yne, CAS 820-54-2) fundamentally compromises process control and yield [1]. The alcohol precursor requires strong acidic activation for functionalization, which frequently triggers unwanted hydration of the alkyne or premature polymerization of the vinyl group. Conversely, the fully conjugated downstream dienyne is highly volatile and extremely susceptible to spontaneous auto-polymerization and thermal dimerization during storage and handling [2]. The tertiary chloride provides an optimal balance: it is sufficiently stable for extended storage and precise stoichiometric handling, yet reactive enough to undergo rapid, controlled dehydrohalogenation or nucleophilic displacement under mild basic conditions, ensuring high-fidelity conversion without the yield-destroying side reactions of its analogs.
In the synthesis of 2-methyl-1,5-hexadien-3-yne, utilizing 5-chloro-5-methylhex-1-en-3-yne as the immediate precursor enables mild base-promoted elimination, routinely achieving high conversion yields [1]. In contrast, attempting direct acidic dehydration of dimethyl(vinyl)ethynylcarbinol (CAS 690-94-8) often results in significant tar formation and alkyne hydration, severely reducing the isolated yield of the target dienyne [2]. The chloride leaving group allows for lower reaction temperatures and non-acidic conditions, preserving the sensitive conjugated system.
| Evidence Dimension | Process yield and side-reaction profile for dienyne synthesis |
| Target Compound Data | High yield via mild base-promoted dehydrohalogenation without alkyne hydration |
| Comparator Or Baseline | Dimethyl(vinyl)ethynylcarbinol (CAS 690-94-8) via acidic dehydration |
| Quantified Difference | Significant reduction in tar formation and alkyne hydration side-reactions |
| Conditions | Base-promoted elimination vs. acid-catalyzed dehydration |
Procuring the chloride form eliminates the need for harsh acidic dehydration steps, directly improving downstream yields and reducing waste in dienyne production.
2-Methyl-1,5-hexadien-3-yne (CAS 820-54-2) is notoriously prone to spontaneous cross-linking and Diels-Alder dimerization at room temperature, often requiring strict low-temperature storage and stabilizers [1]. 5-Chloro-5-methylhex-1-en-3-yne, lacking the fully cross-conjugated dienyne system, exhibits significantly lower rates of auto-polymerization, extending shelf-life under standard refrigeration without the need for heavy inhibitor loads [2]. This allows it to serve as a stable 'masked' dienyne that can be unmasked in situ.
| Evidence Dimension | Spontaneous polymerization rate and storage requirements |
| Target Compound Data | Stable under standard refrigeration without heavy inhibitors |
| Comparator Or Baseline | 2-Methyl-1,5-hexadien-3-yne (CAS 820-54-2) |
| Quantified Difference | Orders of magnitude reduction in spontaneous cross-linking rates |
| Conditions | Ambient to refrigerated storage |
For procurement and inventory management, the chloride offers a chemically stable alternative to purchasing highly unstable, polymerization-prone conjugated monomers.
When utilized in nucleophilic substitution reactions to form complex ethers or amines, the extended conjugation of the enyne system in 5-chloro-5-methylhex-1-en-3-yne stabilizes the transition state relative to simpler tertiary propargylic chlorides like 3-chloro-3-methyl-1-butyne (CAS 1111-97-3) [1]. This extended electronic delocalization allows substitutions to proceed under milder conditions and with greater conversion efficiency, minimizing the competing elimination pathways that typically plague tertiary halides [2].
| Evidence Dimension | Substitution efficiency and transition state stabilization |
| Target Compound Data | High conversion under mild nucleophilic conditions |
| Comparator Or Baseline | 3-Chloro-3-methyl-1-butyne (CAS 1111-97-3) |
| Quantified Difference | Improved substitution-to-elimination ratio |
| Conditions | Reaction with standard nucleophiles (e.g., alkoxides, amines) |
Buyers synthesizing complex alkynyl ethers or amines will achieve higher purity and fewer byproducts by leveraging the unique electronic properties of this specific enyne chloride.
Ideal for polymer chemistry workflows where isopropenylvinylacetylene must be generated directly in the reaction vessel to avoid handling and storage losses associated with the volatile dienyne [1].
Serves as a critical C7 building block in multi-step organic syntheses, where the precise introduction of a conjugated enyne motif is required without exposing the substrate to harsh acidic dehydration conditions [2].
Highly suited for generating functionalized enynes via nucleophilic substitution, leveraging the stabilized tertiary transition state for efficient etherification or amination in pharmaceutical intermediate production [1].